Ethyl 4-cyanobenzoate
Overview
Description
Ethyl 4-cyanobenzoate is a chemical compound that is part of a broader class of cyanoacetate esters. These compounds are characterized by the presence of a cyano group (-CN) attached to a benzene ring, which is further substituted with an ester group. The ester group in ethyl 4-cyanobenzoate is derived from ethyl alcohol. This compound is of interest in various chemical syntheses and applications due to its functional groups.
Synthesis Analysis
The synthesis of compounds related to ethyl 4-cyanobenzoate often involves multi-step reactions. For instance, the synthesis of (Z)-ethyl 2-cyano-2-(3H-quinazoline-4-ylidene) acetate involves a series of reactions that result in the formation of a quinazoline ring attached to a cyanoacetate residue . Similarly, ethyl 4-vinyl-α-cyano-β-phenylcinnamate is synthesized from 4-ethylbenzoic acid through a five-step process, which includes a critical Knoevenagel condensation with ethyl cyanoacetate . These methods demonstrate the versatility of cyanoacetate esters in organic synthesis.
Molecular Structure Analysis
The molecular structure of compounds in the ethyl 4-cyanobenzoate family can be complex. For example, the crystal structure of (Z)-ethyl 2-cyano-2-(3H-quinazoline-4-ylidene) acetate shows intramolecular hydrogen bonding, which is a common feature in cyanoacetate derivatives . The presence of such intramolecular interactions can influence the stability and reactivity of these compounds. The molecular structure is often elucidated using techniques such as 1H-NMR spectroscopy and X-ray crystallography.
Chemical Reactions Analysis
Ethyl 4-cyanobenzoate and its derivatives participate in various chemical reactions. The Knoevenagel condensation mentioned earlier is a key reaction for the synthesis of ethyl 4-vinyl-α-cyano-β-phenylcinnamate, which is a monomer that can be polymerized or copolymerized with other monomers . Additionally, the reactivity of the cyano group allows for further functionalization, as seen in the synthesis of α-((4-cyanobenzoyl)oxy)-ω-methyl poly(ethylene glycol), which is used as a stabilizer for metal nanoparticles .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 4-cyanobenzoate derivatives are influenced by their molecular structure. For instance, the stability of α-((4-cyanobenzoyl)oxy)-ω-methyl poly(ethylene glycol) as a stabilizer for silver nanoparticles is pH-dependent, with high stability between pH 3 and 9 . The crystallographic data of related compounds provide insights into their solid-state properties, such as cell dimensions and space groups, which are important for understanding their behavior in various applications .
Scientific Research Applications
Synthesis and Luminescent Properties
Ethyl 4-cyanobenzoate is used in synthesizing heterocyclic conjugates, integrating unique tetrazine and 4H-1,2,4-triazole rings. These compounds display promising application potential in numerous fields due to their distinct absorption and emission properties. The synthesis involves commercially available 4-cyanobenzoic acid and ethyl diazoacetate, producing systems with varied electron-donating or electron-withdrawing substituents. These synthesized systems enable the study of the structural influence on reaction pathways and luminescent properties (Maj, Kudelko & Świątkowski, 2022).
Environmental Behavior and Photocatalytic Profile
Ethyl 4-cyanobenzoate's derivative, Ethyl-4-aminobenzoate (Et-PABA), is extensively used in sunscreens and anesthetic ointments. Research has been conducted to explore its environmental behavior, specifically its occurrence in seawater and drinking water sources, and its transformation products (TPs). The study used advanced techniques like UHPLC-QTOF-MS for structural elucidation and examined the transformation pathways, including (de)hydroxylation, demethylation, and molecular rearrangement. The research revealed that irradiation transformation products are less toxic than the parent compound, shedding light on its environmental fate and photocatalytic profile (Li et al., 2017).
Photochemistry and Intramolecular Processes
The photochemistry of derivatives, specifically 2-(1-naphthyl)ethyl benzoates, has been compared to 2-arylethyl 4-cyanobenzoates, revealing intricate processes like Norrish Type II fragmentation and intramolecular electron transfer. These studies offer deep insights into the molecular behavior under light exposure, contributing to our understanding of the photochemical properties of ethyl 4-cyanobenzoate derivatives (Morley & Pincock, 2001).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-cyanobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSSWDFCYXSLQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10221769 | |
Record name | Ethyl 4-cyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10221769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-cyanobenzoate | |
CAS RN |
7153-22-2 | |
Record name | Benzoic acid, 4-cyano-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7153-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-cyanobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007153222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7153-22-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62689 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-cyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10221769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-cyanobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.728 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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